2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride
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Overview
Description
2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and organoboron reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidinone: A piperidine derivative with a carbonyl group.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Uniqueness
2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride is unique due to its specific structural features, including the cyclohexylethyl and phenylmethyl groups
Properties
CAS No. |
89803-55-4 |
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Molecular Formula |
C20H32ClN |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
2-[[4-(2-cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H31N.ClH/c1-2-6-17(7-3-1)9-10-18-11-13-19(14-12-18)16-20-8-4-5-15-21-20;/h11-14,17,20-21H,1-10,15-16H2;1H |
InChI Key |
ODJQZAZRMZRBAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC2=CC=C(C=C2)CC3CCCCN3.Cl |
Origin of Product |
United States |
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